6-bromo-N-butyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
6-Bromo-N-butyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 6-bromo-N-butyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves a multi-step process. One common method is the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This method is efficient and yields the desired compound with high purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and consistency in quality.
Chemical Reactions Analysis
6-Bromo-N-butyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Cyclization Reactions: The triazolopyrimidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include lithium diisopropylamide for lithiation and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-N-butyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer and cardiovascular disorders.
Biological Studies: The compound is studied for its potential as an inhibitor of enzymes and receptors involved in disease pathways.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in organic chemistry.
Mechanism of Action
The mechanism of action of 6-bromo-N-butyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in inflammatory and proliferative pathways . The compound binds to the active site of these enzymes, blocking their activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
6-Bromo-N-butyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other triazolopyrimidine derivatives, such as:
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: This compound has a similar structure but lacks the butyl and carboxamide groups, which may affect its biological activity.
5-Methyl-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine:
The uniqueness of this compound lies in its specific substituents, which enhance its chemical properties and broaden its range of applications.
Properties
IUPAC Name |
6-bromo-N-butyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O/c1-2-3-4-12-9(17)8-14-10-13-5-7(11)6-16(10)15-8/h5-6H,2-4H2,1H3,(H,12,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMQRENHYJDESF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NN2C=C(C=NC2=N1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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